molecular formula C13H9ClFNO3 B560264 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol CAS No. 1111084-78-6

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol

Cat. No. B560264
M. Wt: 281.667
InChI Key: IEBJACOMZQEPOY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (CFH-HIMP) is a synthetic compound that has recently been studied for its potential applications in scientific research. CFH-HIMP is a small molecule that has been shown to possess a wide range of biological activities, including in vivo and in vitro effects on cell proliferation, apoptosis, and inflammation. This compound has been studied for its ability to modulate several biochemical and physiological processes, as well as its pharmacodynamic properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research into similar compounds includes the synthesis of related phenol derivatives, utilizing various catalysts and solvents. These methods may be applicable to the synthesis of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (Li, Shen, & Zhang, 2015).

  • Crystal Structure Analysis : Studies have determined the crystal structures of related compounds, which can be crucial for understanding the physical and chemical properties of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (Yaeghoobi, Rahman, & Ng, 2009).

Polymerization and Material Applications

  • Polymer Synthesis : Research includes the oxidative polymerization of phenolic compounds to yield various polymers. Such processes may be relevant for creating polymers from 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (Hyun, Nishide, Tsuchida, & Yamada, 1988).

  • Applications in Fluoro-Containing Materials : Theoretical calculations predict applications in fluoro-containing materials, suggesting potential uses for similar fluorine-containing phenolic compounds (Li, Shen, & Zhang, 2015).

Catalysis and Chemical Transformations

  • Catalyst Development : Research on Schiff base ligands related to 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol has led to the development of catalysts for various oxidation reactions, indicating potential catalytic applications for the compound (Roy & Manassero, 2010).

  • Anaerobic Transformations : Studies have explored the anaerobic transformation of phenolic compounds to other chemicals, which could suggest potential pathways for biotransformation or degradation of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (Genthner, Townsend, & Chapman, 1989).

Biological Interactions and Applications

  • Antimicrobial Activity : Some derivatives of phenolic compounds exhibit antimicrobial properties, which may extend to the study compound for potential biomedical applications (Arun, Reddy, & Rajkumar, 2003).

  • Biochemical Transformations : Investigations into the transformation of phenolic compounds under specific conditions can inform potential biological or environmental interactions of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

properties

IUPAC Name

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMQNGSYOUANY-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)/C=N/O)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045277
Record name 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9Fut9FH3EX

CAS RN

1111084-78-6
Record name FERB-033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111084786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FERB-033
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FUT9FH3EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
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2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
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2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Reactant of Route 6
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol

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